molecular formula C16H19NO4 B2783734 tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate CAS No. 1481631-51-9

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Cat. No. B2783734
M. Wt: 289.331
InChI Key: GCQVVLKDJOMDOY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 1481631-51-9 . It has a molecular weight of 289.33 and its molecular formula is C16H19NO4 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C16H19NO4/c1-10-8-13 (20-5)12 (9-18)11-6-7-17 (14 (10)11)15 (19)21-16 (2,3)4/h6-9H,1-5H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid and has a molecular weight of 289.33 . It has a molecular formula of C16H19NO4 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

    Pharmaceutical Intermediate

    • Application : This compound is used as a pharmaceutical intermediate .

    Synthesis of Indole Derivatives

    • Application : Indole derivatives, such as this compound, are important in the synthesis of various alkaloids .
    • Results or Outcomes : The outcomes would be the successful synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

tert-butyl 4-formyl-5-methoxy-7-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQVVLKDJOMDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Synthesis routes and methods

Procedure details

tert-Butyl 5-methoxy-7-methyl-4-(prop-1-en-1-yl)-1H-indole-1-carboxylate (0.29 g, 0.97 mmol) was dissolved in dioxane (7.27 mL) and water (2.4 mL) and 2,6-lutidine (0.23 mL, 1.94 mmol) was added followed by osmium tetroxide (0.24 mL, 0.019 mmol) and sodium periodate (0.83 g, 3.88 mmol) at 0° C. The reaction was removed from the ice bath and let stir at room temperature for 1 hour. The reaction was diluted with methylene chloride and water. The organic layer was separated, dried over sodium sulfate and then concentrated. The resulting residue was absorbed onto silica and then purified by silica gel flash chromatography (0-50% ethyl acetate/heptanes) to provide the title compound. MS (ESI+) m/z 290.1 (M+H).
Name
tert-Butyl 5-methoxy-7-methyl-4-(prop-1-en-1-yl)-1H-indole-1-carboxylate
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
7.27 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Quantity
0.24 mL
Type
catalyst
Reaction Step Three

Citations

For This Compound
1
Citations
N Mainolfi, T Ehara, RG Karki, K Anderson… - Journal of medicinal …, 2020 - ACS Publications
… To a solution of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (57) (1.5 g, 5.18 mmol) and methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate ((2S,4S)-50) (1.185 g, …
Number of citations: 22 pubs.acs.org

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